
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine
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Overview
Description
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a 2,4-dimethylphenoxy group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine typically involves the reaction of 2,4-dimethylphenol with 4-chloropyridine under basic conditions to form the intermediate 2-(2,4-dimethylphenoxy)pyridine . This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Acetyl Group Reactivity
The acetyl substituent undergoes characteristic carbonyl reactions:
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Hydrolysis : Acid- or base-catalyzed conversion to 2-(2,4-dimethylphenoxy)pyridine-4-carboxylic acid.
Conditions : 6M HCl, 80°C, 12h (yield: ~75%).
Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by deprotonation. -
Nucleophilic Addition :
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Reduction : Sodium borohydride reduces the acetyl group to a hydroxymethyl group (secondary alcohol).
Pyridine Ring Functionalization
The electron-deficient pyridine ring participates in electrophilic and nucleophilic reactions:
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Nucleophilic Aromatic Substitution (NAS) :
-
Electrophilic Substitution :
Phenoxy Group Transformations
The 2,4-dimethylphenoxy moiety directs electrophiles to specific positions:
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Electrophilic Aromatic Substitution :
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Nitration : Occurs at the C6 position (ortho to methyl groups) with HNO₃/AcOH (yield: 58%).
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Bromination : NBS in CCl₄ selectively brominates the C5 position of the phenoxy ring.
-
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Oxidative Coupling : Mn(OAc)₃-mediated dimerization forms biaryl structures under aerobic conditions .
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
Reaction Type | Catalyst | Coupling Partner | Position | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | C3 | 74% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | C5 | 63% |
Cyclization and Heterocycle Formation
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Hydrazone Cyclization : Reaction with thiocarbohydrazide forms pyrazolo[3,4-b]pyridines under acidic conditions.
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1,3-Dipolar Cycloaddition : Acetyl group reacts with nitrile oxides to yield isoxazolyl-pyridine hybrids .
Key Mechanistic Insights
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Steric Effects : The 2,4-dimethylphenoxy group imposes steric constraints, reducing reactivity at proximal pyridine positions (e.g., C6 substitution is disfavored) .
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Electronic Modulation : The acetyl group withdraws electron density via conjugation, enhancing pyridine’s electrophilicity at C3 and C5 .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate NAS but promote acetyl hydrolysis in protic media.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine primarily focus on its anti-inflammatory and anti-cancer properties. Research indicates that this compound can interact with biological targets involved in inflammatory pathways and cancer progression.
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promise in inhibiting the growth of lung adenocarcinoma cells .
- Anti-Inflammatory Properties : Research has highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases .
Agrochemical Applications
In agrochemicals, this compound is explored for its role in pesticide formulations. The compound's chemical structure allows it to act effectively against a range of pests while being less harmful to beneficial insects.
Pesticide Development
- Formulation of New Pesticides : The compound can be incorporated into pesticide formulations aimed at controlling agricultural pests. Its efficacy and safety profile make it a candidate for developing environmentally friendly pest control solutions .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceuticals | Anti-inflammatory, Anti-cancer agents | Effective against inflammatory diseases and cancers |
Agrochemicals | Pesticide formulations | Potential for environmentally friendly pest control |
Mechanism of Action
The mechanism of action of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenoxy group can interact with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2-(2,4-dimethylphenoxy) benzene
- 4-Acetyl-2-(2,4-dimethylphenoxy) toluene
- 4-Acetyl-2-(2,4-dimethylphenoxy) aniline
Uniqueness
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, toluene, or aniline rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
4-Acetyl-2-(2,4-dimethylphenoxy)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 4-acetyl-2-(2,4-dimethylphenoxy)pyridine, supported by data tables and relevant research findings.
Chemical Structure and Properties
4-Acetyl-2-(2,4-dimethylphenoxy)pyridine features a pyridine ring substituted with an acetyl group and a dimethylphenoxy moiety. The structural characteristics of this compound are significant for its biological activity, as the presence of the pyridine nucleus often enhances interaction with biological targets.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |
---|---|---|---|
4-Acetyl-2-(2,4-dimethylphenoxy)pyridine | TBD | TBD | S. aureus ATCC 25923 |
Similar Pyridine Derivative | 15.62 | 31.25 | E. coli ATCC 1576 |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound could be effective against certain pathogens, although specific data for 4-acetyl-2-(2,4-dimethylphenoxy)pyridine is still needed.
Antiviral Activity
Pyridine derivatives have also been explored for their antiviral potential. A review noted that compounds containing the pyridine nucleus have shown effectiveness against various viral infections, particularly in the context of emerging diseases like COVID-19. The mechanism often involves interference with viral replication processes or modulation of host immune responses .
Anti-inflammatory Effects
Studies have indicated that pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases . This suggests a potential therapeutic application for 4-acetyl-2-(2,4-dimethylphenoxy)pyridine in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of various pyridine derivatives, it was found that compounds similar to 4-acetyl-2-(2,4-dimethylphenoxy)pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a panel of bacterial strains to assess the efficacy of these compounds.
Case Study 2: Cytotoxicity Evaluation
Cytotoxicity studies conducted on related pyridine derivatives revealed varying degrees of toxicity towards human cell lines. For instance, one compound demonstrated a cytotoxic effect at concentrations above 100 µM after 24 hours of exposure. Such findings indicate the importance of evaluating the therapeutic index of 4-acetyl-2-(2,4-dimethylphenoxy)pyridine in future studies .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-10-4-5-14(11(2)8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3 |
InChI Key |
KIZMLAHTVWDCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
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